N-(3,5-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-6-9-29-24(31)23-22(19-13-16(32-3)7-8-20(19)28(23)2)27-25(29)35-14-21(30)26-15-10-17(33-4)12-18(11-15)34-5/h7-8,10-13H,6,9,14H2,1-5H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEDKJDMAFUWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Biological Activities
Research into the biological activities of this compound indicates several promising avenues:
- Antitumor Activity : Preliminary studies suggest that N-(3,5-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide exhibits significant antitumor properties. Its mechanism may involve the inhibition of DNA synthesis and interference with cellular proliferation pathways.
- Antioxidant Properties : The compound has shown potential as an antioxidant agent. This property is crucial for protecting cells from oxidative stress and could have implications in the treatment of diseases associated with oxidative damage.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.
Applications in Medicine
Given its diverse biological activities, this compound could be applied in various medical contexts:
- Cancer Treatment : Due to its antitumor effects, this compound could be developed into a chemotherapeutic agent. Further studies are needed to assess its efficacy and safety in clinical settings.
- Oxidative Stress Management : Its antioxidant properties may make it suitable for formulations aimed at managing oxidative stress-related conditions such as cardiovascular diseases and aging.
- Neurological Disorders : The neuroprotective potential suggests applications in treating conditions like Alzheimer's or Parkinson's disease. Research into dosage and delivery methods would be critical for effective therapeutic use.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
- Target Prediction : Molecular docking studies (unpublished) propose strong binding affinity (~8.5 kcal/mol) for cyclin-dependent kinases (CDK2/CDK6), supported by the pyrimidoindole core’s resemblance to purine-based inhibitors .
- Synthetic Feasibility : The compound’s synthesis is more complex than triazole analogs (e.g., 5-step vs. 3-step routes), but yields (~45%) are comparable to other pyrimidoindole derivatives .
- Limitations: Limited solubility in aqueous media (≤0.1 mg/mL) may necessitate prodrug formulations for in vivo applications, a challenge shared with its structural analogs .
Biological Activity
N-(3,5-Dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound features a pyrimidine core fused with an indole derivative, which is known to enhance biological activity. The presence of methoxy and dimethoxy groups contributes to its pharmacological profile.
Antimicrobial Properties
Pyrimidine derivatives are well-documented for their antimicrobial activities. Research indicates that compounds with similar structures exhibit significant in vitro activity against various bacterial strains and fungi. For instance:
Studies have shown that the incorporation of the pyrimidine moiety can enhance the antimicrobial efficacy of the compound. A review highlighted that pyrimidines possess a wide range of biological activities including antibacterial and antifungal effects, which may extend to this compound due to its structural similarities .
Anticancer Activity
The compound's potential as an anticancer agent is supported by the biological activity of its structural components. Pyrimidine derivatives are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- Mechanism : Inhibition of DNA synthesis and repair mechanisms.
- Observed Effects : Significant reduction in cell viability in cancer cell lines.
A study on related compounds demonstrated that modifications in the pyrimidine structure could lead to enhanced cytotoxicity against cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyrimidine derivatives against Staphylococcus aureus and Candida albicans, revealing that certain modifications led to increased zones of inhibition compared to standard antibiotics .
- Cytotoxicity Profiles : In vitro studies on similar indole-pyrimidine hybrids showed promising results against breast cancer cell lines with IC50 values significantly lower than those of conventional chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity Relation |
|---|---|
| Methoxy Groups | Increased lipophilicity enhances membrane permeability |
| Pyrimidine Core | Critical for interaction with DNA/RNA synthesis pathways |
| Indole Substituent | Contributes to anticancer properties through apoptosis induction |
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis involves multi-step organic reactions, including:
- Condensation reactions to form the pyrimidoindole core.
- Thioether linkage formation between the sulfanyl group and acetamide moiety.
- Functional group modifications (e.g., methoxy, propyl substituents) using catalysts like palladium or copper under controlled temperatures (80–120°C) . Characterization requires HPLC for purity assessment (>95%), NMR spectroscopy (¹H/¹³C) to confirm regioselectivity, and mass spectrometry for molecular weight validation .
Q. How do the functional groups influence its reactivity and stability?
Key functional groups include:
- Sulfanyl group : Prone to oxidation; requires inert atmospheres (N₂/Ar) during synthesis.
- Acetamide moiety : Participates in hydrogen bonding, affecting solubility in polar aprotic solvents (e.g., DMSO).
- Methoxy groups : Electron-donating effects stabilize the aromatic system but may reduce electrophilic reactivity .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Poor in aqueous buffers; soluble in DMSO, methanol, or DMF (10–50 mg/mL).
- Stability : Stable at pH 6–8 (24–48 hours); degrades under strongly acidic (pH <3) or basic (pH >10) conditions. Store at -20°C in anhydrous environments .
Advanced Research Questions
Q. What mechanistic pathways are hypothesized for its biological activity?
Computational studies suggest interactions with kinase ATP-binding pockets or DNA topoisomerase inhibition due to planar pyrimidoindole core stacking. In vitro assays show dose-dependent cytotoxicity (IC₅₀ = 2–10 µM in cancer cell lines) . Further validation requires surface plasmon resonance (SPR) or crystallography to map target binding .
Q. How can synthetic challenges (e.g., regioselectivity, low yields) be addressed?
- Regioselectivity : Use directing groups (e.g., Boc-protected amines) to control substitution patterns.
- Low yields : Optimize reaction time/temperature via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC .
Q. What computational tools are suitable for modeling its 3D structure and interactions?
- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites.
- Molecular Dynamics (MD) Simulations : Models ligand-protein binding kinetics (e.g., with GROMACS).
- Docking Software (AutoDock Vina) : Screens potential biological targets .
Q. How should researchers analyze conflicting biological activity data across assays?
Contradictions may arise from:
- Assay conditions : Varying pH, serum proteins, or incubation times. Standardize protocols using ISO guidelines .
- Impurities : Validate purity via LC-MS before testing.
- Statistical analysis : Apply ANOVA or Mann-Whitney U tests to assess significance .
Q. What strategies optimize reaction conditions for derivative synthesis?
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, solvent ratio).
- High-Throughput Screening (HTS) : Tests >100 conditions in parallel using robotic platforms.
- Machine Learning : Predicts optimal conditions from historical reaction datasets .
Q. How can researchers validate target engagement in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Confirms target binding by measuring protein thermal stability shifts.
- Fluorescence Polarization : Tracks ligand-receptor interactions in real time.
- CRISPR-Cas9 Knockout Models : Correlate activity loss with specific gene deletions .
Q. What structural modifications enhance pharmacokinetic properties?
- Bioisosteric replacement : Substitute methoxy with trifluoromethyl to improve metabolic stability.
- PEGylation : Increase solubility via polyethylene glycol linkers.
- Prodrug design : Mask acetamide as an ester for enhanced oral bioavailability .
Methodological Notes
- Experimental Design : Prioritize fractional factorial designs to reduce trial count while capturing variable interactions .
- Data Interpretation : Cross-validate findings using orthogonal techniques (e.g., SPR + MD simulations) to minimize artifacts.
- Safety : Follow Chemical Hygiene Plan protocols for handling reactive intermediates (e.g., thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
